molecular formula C21H19FN4O3 B4960993 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B4960993
M. Wt: 394.4 g/mol
InChI Key: PKIGGLXWCLERIC-UHFFFAOYSA-N
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Description

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-13-3-4-15(11-19(13)23-14(2)27)18-9-10-21(29)26(25-18)12-20(28)24-17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGGLXWCLERIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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